8-氧基掌叶碱

描述

8-Oxypalmatine is a novel oxidative metabolite of palmatine . It is derived from Fibraureae caulis Pierre and has been used to relieve inflammatory diseases like ulcerative colitis (UC) . The metabolites of palmatine were believed to contribute significantly to its outstanding biological activities .

Molecular Structure Analysis

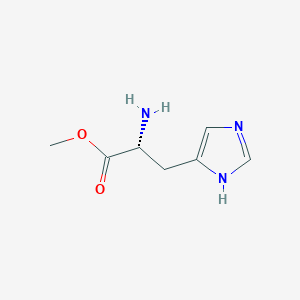

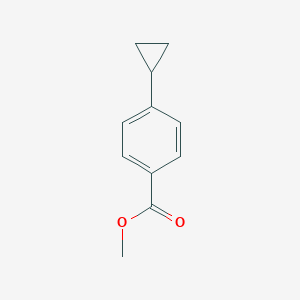

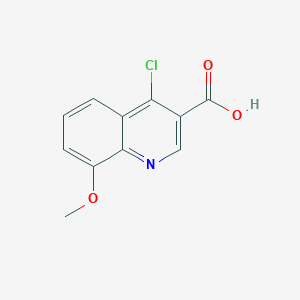

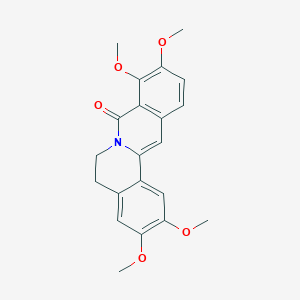

The molecular formula of 8-Oxypalmatine is C21H21NO5 . The molecular weight is 367.4 . Unfortunately, the specific molecular structure is not provided in the available resources.科学研究应用

Anti-Colitis Effect

8-Oxypalmatine has been found to exhibit superior anti-colitis effects . It is a liver-mediated oxidative metabolite of Palmatine, an isoquinoline alkaloid derived from Fibraureae caulis Pierre . In studies, 8-Oxypalmatine and Palmatine effectively mitigated clinical manifestations, DAI scores, and pathological damage in dextran sodium sulfate (DSS)-induced colitis in Balb/c mice . They also effectively mitigated oxidative stress markers and inflammatory mediators in the colon .

Regulation of Nrf2 Pathway

8-Oxypalmatine has been found to significantly activate the Nrf2 pathway . The Nrf2 pathway is a critical regulator of cellular resistance to oxidants, and its activation can provide protection against oxidative stress .

Inhibition of NLRP3 Inflammasome

8-Oxypalmatine substantially suppresses the activation of the NLRP3 inflammasome . The NLRP3 inflammasome is a multi-protein complex that initiates an inflammatory form of cell death and triggers the release of pro-inflammatory cytokines .

Potential Treatment for Ulcerative Colitis

8-Oxypalmatine might have the potential to be further developed into a promising candidate for the treatment of Ulcerative Colitis . It showed a superior anti-colitis effect to Palmatine, which was similar to the positive drug mesalazine with much smaller dosage .

Anti-Cancer Activity

Oxypalmatine is a natural protoberberine-type alkaloid isolated from Phellodendron amurense Rupr. (Rutaceae) with potential anti-cancer activity . It has been investigated for its biological role and potential mechanisms in breast cancer cells .

作用机制

8-Oxypalmatine and palmatine effectively mitigated clinical manifestations, DAI scores, and pathological damage in dextran sodium sulfate (DSS)-induced colitis in Balb/c mice . They also effectively mitigated oxidative stress markers and inflammatory mediators in the colon . Furthermore, they significantly activated the Nrf2 pathway, while substantially suppressing the activation of the NLRP3 inflammasome .

安全和危害

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

未来方向

8-Oxypalmatine showed superior anti-colitis effect to palmatine, which was similar to the positive drug mesalazine with much smaller dosage . These findings suggested that 8-Oxypalmatine exerted appreciable protective effect on DSS-induced colitis, at least in part, via activating Nrf2 pathway and inhibiting NLRP3 inflammasome . 8-Oxypalmatine might have the potential to be further developed into a promising candidate for the treatment of UC .

属性

IUPAC Name |

2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-24-16-6-5-13-9-15-14-11-18(26-3)17(25-2)10-12(14)7-8-22(15)21(23)19(13)20(16)27-4/h5-6,9-11H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZIUUCTTWZPXOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=C3C4=CC(=C(C=C4CCN3C2=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxypalmatine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is 8-Oxypalmatine and where is it found?

A1: 8-Oxypalmatine is a protoberberine alkaloid naturally found in plants like Sinomenium acutum [] and Berberis wallichiana []. It is also identified as a novel oxidative metabolite of palmatine [].

Q2: What are the known biological activities of 8-Oxypalmatine?

A2: Research indicates that 8-Oxypalmatine exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast carcinoma), and DU145 (prostate carcinoma) []. Notably, it demonstrates superior anti-colitis effects [] and regulates proliferation and apoptosis in breast cancer cells [].

Q3: How does 8-Oxypalmatine exert its anti-cancer effects?

A3: Studies suggest that 8-Oxypalmatine regulates the PI3K/AKT signaling pathway, which plays a crucial role in cell growth and survival, contributing to its anti-cancer properties in breast cancer cells [].

Q4: What is the mechanism behind 8-Oxypalmatine's anti-inflammatory action?

A4: 8-Oxypalmatine's anti-colitis effect is linked to its ability to regulate Nrf2, a transcription factor involved in antioxidant responses, and the NLRP3 inflammasome, a key component of the innate immune system [].

Q5: Are there any synthetic routes to obtain 8-Oxypalmatine?

A5: Yes, several synthetic approaches have been developed. Notably, a novel synthesis utilizing a toluamide-benzonitrile cycloaddition enables the preparation of 8-Oxypalmatine. This method serves as a formal synthesis for tetrahydropalmatine as well [, ]. Additionally, a five-step total synthesis utilizing a Co(III)-catalyzed vinylene transfer reaction and Heck annulation has been reported, highlighting the versatility in obtaining this alkaloid []. A divergent synthetic route focusing on 9,10-oxygenated tetrahydroprotoberberine and 8-oxoprotoberberine alkaloids also leads to the successful synthesis of 8-Oxypalmatine [].

Q6: What analytical techniques are used to identify and quantify 8-Oxypalmatine?

A6: Electrochemiluminescence (ECL) has proven to be a sensitive method for the determination of 8-Oxypalmatine. Using a vaseline-impregnated graphite anode, a linear relationship between ECL intensity and 8-Oxypalmatine concentration was observed, allowing for its quantification in pharmaceutical preparations []. Additionally, UHPLC-QQQ-MS/MS has been employed for the simultaneous determination of multiple alkaloids, including 8-Oxypalmatine, in Sinomenium acutum stem, contributing to quality control measures for this plant [].

Q7: Has 8-Oxypalmatine been investigated for its potential in multi-drug resistance reversal?

A7: While 8-Oxypalmatine itself hasn't been directly studied for this purpose, its related compound, obacunone, isolated alongside 8-Oxypalmatine from Phellodendron amurense, has shown significant P-gp MDR inhibition activity []. This finding suggests a potential avenue for exploring the MDR reversal capabilities of 8-Oxypalmatine in future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。